BZ-His-ome
Overview
Description
BZ-His-ome, also known as methyl 2-benzamido-3-(1H-imidazol-5-yl)propanoate, is a compound with the molecular formula C14H15N3O3 . It has a molecular weight of 273.29 .
Synthesis Analysis
The synthesis of BZ-His-ome involves the use of N-benzoyl serine methyl ester-O-mesylate as an alanyl transfer synthon . This synthon has been transformed to N-benzoyl phenylalanine methyl ester, N-benzoyl leucine methyl ester, and N-benzoyl tryptophan methyl ester via reaction with appropriate organo cuprate reagents .
Chemical Reactions Analysis
BZ-His-ome can undergo oxidation reactions with RuO4 to yield glutamine precursors . The mechanism of formation of the products has been delineated by model studies .
Physical And Chemical Properties Analysis
BZ-His-ome has a molecular weight of 273.29 . More detailed physical and chemical properties would require specific experimental measurements or computational simulations.
Scientific Research Applications
1. Benzene Sorption in Metal-Organic Frameworks
BZ-His-ome's application in benzene sorption was demonstrated by its effective interaction with open metal sites (OMS) in metal-organic frameworks (MOFs). This interaction significantly enhanced benzene selectivity, marking a key advancement in industrial separation processes from an energy-economy perspective (Mukherjee et al., 2016).
2. Formation of Ionic Liquids and Metal Complexes
BZ-His-ome has been utilized to create histidinium salt, an optically active ionic liquid, and its subsequent treatment led to the formation of chiral N-heterocyclic carbene complex. This has implications for the synthesis of chiral late metal imidazol-ylidene complexes, which are crucial in various chemical processes (Hannig et al., 2005).
3. Synthesis of Dihydrothiophenes and Tacrine Derivatives
The synthesis of dihydrothiophenes and tacrine derivatives was promoted using BZ-His-ome. This synthetic protocol, termed Functional Ionic Liquid Mediated Synthesis (FILMS), demonstrates the compound's dual role as an organocatalyst and medium engineering component (Kumar et al., 2011).
Safety And Hazards
properties
IUPAC Name |
methyl (2S)-2-benzamido-3-(1H-imidazol-5-yl)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-20-14(19)12(7-11-8-15-9-16-11)17-13(18)10-5-3-2-4-6-10/h2-6,8-9,12H,7H2,1H3,(H,15,16)(H,17,18)/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POUMRJPRROOAGQ-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CN=CN1)NC(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CN=CN1)NC(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
BZ-His-ome |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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